Enantiomeric Purity and Chiral Specification: Critical for Stereospecific Applications
(-)-β-Pinene is available with a specified enantiomeric excess (ee) of ≥96.5% (or ≥97% optical purity) and a specific optical rotation of [α]25/D −22° (neat) [1]. This high chiral purity is essential for applications requiring a defined stereoisomer. In contrast, racemic β-pinene (CAS 127-91-3) or the (+)-enantiomer (CAS 19902-08-0) are not equivalent substitutes.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Enantiomeric Excess: ≥96.5%; [α]25/D: −22° (neat) |
| Comparator Or Baseline | Racemic β-pinene (CAS 127-91-3); (+)-β-pinene (CAS 19902-08-0) |
| Quantified Difference | Target compound is a single enantiomer with defined chiral purity; comparator is a racemic mixture or opposite enantiomer with no direct chiral specification. |
| Conditions | Gas chromatography (GC) analysis on chiral stationary phase; polarimetry |
Why This Matters
Procurement of a defined enantiomer ensures reproducibility in stereospecific synthesis and chiral chromatographic analysis.
- [1] Sigma-Aldrich. (-)-β-Pinene ≥99% (CAS 18172-67-3) Specification Sheet. View Source
